molecular formula C16H14ClN3O4 B5858355 N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide

N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide

Cat. No. B5858355
M. Wt: 347.75 g/mol
InChI Key: TUIMRAHSROYUEG-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide, also known as CPN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPN is a small molecule inhibitor that targets the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide exerts its effects by binding to the ATP-binding site of CK2, thereby inhibiting its activity. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes by phosphorylating target proteins. By inhibiting CK2, N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide disrupts these cellular processes and leads to the observed effects on cancer cells, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide inhibits cell growth and induces apoptosis by targeting CK2. Inflammation is also reduced by N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide through inhibition of NF-κB activation. In neurodegenerative diseases, N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide reduces the accumulation of misfolded proteins and protects against neuronal damage. Additionally, N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has been shown to have anti-angiogenic effects, which could be useful in the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has several advantages for lab experiments, including its high purity and yield, as well as its specificity for CK2. However, there are also some limitations to its use. N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has low solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.

Future Directions

There are several future directions for research on N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide. Additionally, further studies are needed to understand the pharmacokinetics and toxicity of N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide in vivo. N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide also has potential applications in combination therapy with other drugs, and this could be an area for future research. Finally, the development of N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide derivatives with improved solubility and specificity could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzoic acid with propionyl chloride to form 2-chloro-5-nitrobenzoyl chloride. This intermediate is then reacted with 2-aminophenylpropionamide to obtain the final product, N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide. The synthesis of N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has been optimized to yield high purity and yield, making it suitable for research applications.

Scientific Research Applications

N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. CK2 is overexpressed in many cancer cells, and N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2. N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor involved in the inflammatory response. Additionally, N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has been shown to have neuroprotective effects by reducing the accumulation of misfolded proteins in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[2-chloro-5-(propanoylamino)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-2-15(21)18-11-5-8-13(17)14(9-11)19-16(22)10-3-6-12(7-4-10)20(23)24/h3-9H,2H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIMRAHSROYUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(propanoylamino)phenyl]-4-nitrobenzamide

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